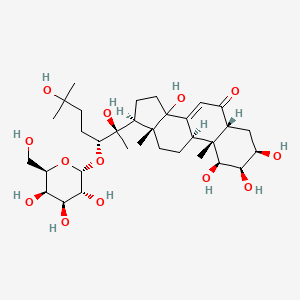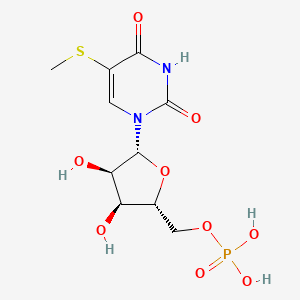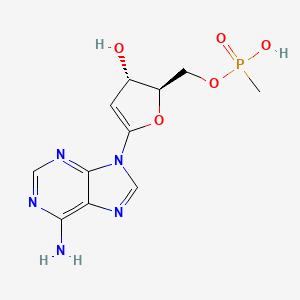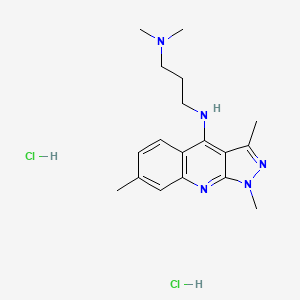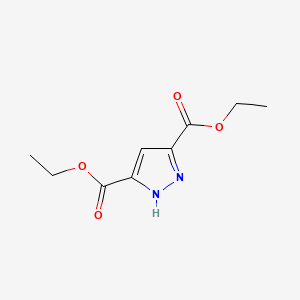
diethyl 1H-pyrazole-3,5-dicarboxylate
Overview
Description
Diethyl 1H-pyrazole-3,5-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97126. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Amphiphilic Receptor for Dopamine and Amphetamines
Diethyl 1H-pyrazole-3,5-dicarboxylate, in its sodium salt form, has been found to interact with dopamine and amphetamines, forming stable complexes. This interaction led to the formation of a double helical supramolecular structure when combined with (+)-amphetamine (Reviriego et al., 2006).
Vibrational and Electronic Spectra Analysis
The vibrational and electronic spectra of this compound have been extensively studied. The structure and vibrational frequencies of the compound have been investigated using density functional theory, with a focus on its hyperpolarizabilities and electric dipole moments (Sri et al., 2012).
Synthesis of Key Intermediates in Pharmaceutical Compounds
A new process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the production of darolutamide, has been developed using diethyl pyrazole-3,5-dicarboxylate. This process is significant for being safe and suitable for scaling up, avoiding the use of explosive diazo reagents (Poszávácz et al., 2023).
Formation of Ammonium Pyrazolate Salts
This compound reacts with primary amines to form ammonium pyrazolate salts. This reaction has been confirmed through 13C and 15N CPMAS NMR studies (Navarro et al., 2006).
Anticancer Properties
Pyrazole derivatives, synthesized from compounds like this compound, have shown promising results in in vitro antiproliferative activity tests, outperforming established anticancer agents like paclitaxel (Jose, 2017).
Synthesis of Mononuclear Coordination Complexes
This compound has been used in the synthesis of novel pyrazole-dicarboxylate acid derivatives. These derivatives were then used to create mononuclear coordination complexes with CuII and CoII, showcasing their potential in the formation of complex molecular structures (Radi et al., 2015).
Safety and Hazards
Diethyl 1H-pyrazole-3,5-dicarboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .
Biochemical Analysis
Cellular Effects
Diethyl 1H-pyrazole-3,5-dicarboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with target biomolecules, leading to changes in their activity and function. These interactions can result in enzyme inhibition or activation and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with some studies reporting alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including potential damage to organs and tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s overall activity and function. For example, the hydrolysis of this compound can lead to the formation of pyrazole derivatives, which may have distinct biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical activity. Studies have shown that this compound can localize to the cytoplasm, nucleus, and other subcellular compartments .
Properties
IUPAC Name |
diethyl 1H-pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXLICVQZUJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191124 | |
| Record name | 3,5-Diethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37687-24-4 | |
| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37687-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diethoxycarbonylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37687-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Diethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the structure of diethyl 1H-pyrazole-3,5-dicarboxylate and how does it impact its interactions?
A: this compound exhibits interesting structural features that influence its behavior. In its neutral form, it can exist as two different conformers and display N—N—H/H—N—N tautomerism, highlighting its structural flexibility []. This flexibility allows it to form diverse supramolecular aggregates through various hydrogen bonds like N—H⋯N, Ow—H⋯N, Ow—H⋯Ow, and N—H⋯Ow []. This ability to form hydrogen bonds is further evidenced in its interactions with primary amines, leading to the formation of ammonium pyrazolate salts []. Interestingly, its sodium salt exhibits amphiphilic character and forms stable complexes with molecules like (+)-amphetamine, (+)-methamphetamine, and dopamine []. Notably, its crystal structure with (+)-amphetamine reveals a remarkable double helical supramolecular structure, showcasing its potential for specific molecular recognition [].
Q2: Can you elaborate on the interactions of this compound with specific molecules and their significance?
A: The sodium salt of this compound demonstrates an ability to interact with biologically relevant molecules like (+)-amphetamine, (+)-methamphetamine, and dopamine, forming stable complexes []. This interaction stems from its amphiphilic nature, suggesting its potential as a receptor for these molecules []. The formation of a double helical supramolecular structure with (+)-amphetamine in the crystal lattice further suggests a degree of specificity in the interaction []. These findings highlight its potential as a building block for the design of more complex supramolecular architectures and potential applications in areas like drug delivery or sensing where specific molecular recognition is crucial.
Q3: What analytical techniques have been used to characterize this compound?
A: Various analytical techniques have been employed to characterize this compound. Single-crystal X-ray diffraction has been instrumental in determining its crystal structure in both its neutral form and as a complex with (+)-amphetamine [, , ]. This technique has provided valuable insights into the molecular conformation, packing, and hydrogen bonding patterns of the molecule. Additionally, ¹³C and ¹⁵N CPMAS NMR spectroscopy has been used to confirm the formation of ammonium pyrazolate salts when reacted with primary amines []. Further characterization could involve techniques like FT-IR, FT-Raman, and UV-Vis spectroscopy, as well as density functional theory calculations, to obtain a comprehensive understanding of its vibrational frequencies, electronic transitions, and molecular properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


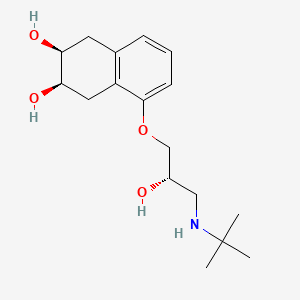
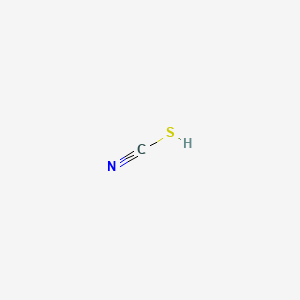
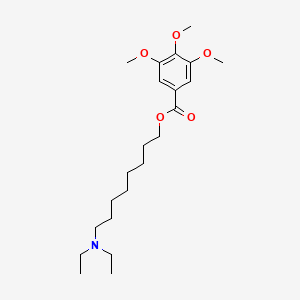


![(8S,13S,14S)-17-but-2-ynyl-17-hydroxy-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1212364.png)

![[5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1212370.png)
